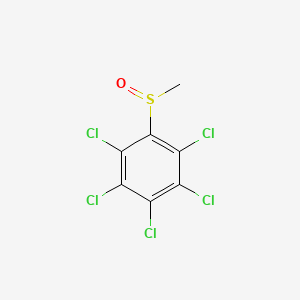

Pentachlorophenyl methyl sulfoxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

70215-07-5 |

|---|---|

Molecular Formula |

C7H3Cl5OS |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

1,2,3,4,5-pentachloro-6-methylsulfinylbenzene |

InChI |

InChI=1S/C7H3Cl5OS/c1-14(13)7-5(11)3(9)2(8)4(10)6(7)12/h1H3 |

InChI Key |

NYAOLCQXYFKTGX-UHFFFAOYSA-N |

SMILES |

CS(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |

Canonical SMILES |

CS(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |

Synonyms |

pentachlorophenyl methyl sulfoxide pentachlorophenylmethyl sulfoxide |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Pentachlorophenyl Methyl Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentachlorophenyl methyl sulfoxide, a significant metabolite of the fungicide pentachloronitrobenzene, is a subject of interest in environmental and toxicological research. This technical guide provides a comprehensive overview of its chemical properties, including its structure, reactivity, and spectroscopic profile. The synthesis of this compound via the oxidation of its precursor, pentachlorophenyl methyl sulfide, is detailed, along with relevant experimental protocols. All quantitative data are presented in clear, tabular formats for ease of comparison and analysis. Furthermore, this guide includes visual representations of key chemical processes and experimental workflows to facilitate a deeper understanding of the chemistry of this compound.

Chemical Identity and Physical Properties

This compound is an organosulfur compound characterized by a pentachlorinated phenyl ring attached to a methyl sulfoxide group. It is primarily known as a metabolic byproduct of pentachloronitrobenzene, formed through the oxidation of the intermediate pentachlorophenyl methyl sulfide (also known as pentachlorothioanisole).[1]

Table 1: Physical and Chemical Properties of this compound and its Precursor

| Property | This compound | Pentachlorophenyl Methyl Sulfide |

| CAS Number | Not explicitly found | 1825-19-0[2][3][4] |

| Molecular Formula | C₇H₃Cl₅OS | C₇H₃Cl₅S[1][3] |

| Molecular Weight | 312.43 g/mol | 296.43 g/mol [3] |

| Appearance | Inferred to be a solid | White to pale brown solid[1][5] |

| Melting Point | Data not available | 95 °C[6] |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Data not available |

Synthesis and Reactivity

The primary route to this compound is through the oxidation of Pentachlorophenyl methyl sulfide. This transformation is a common metabolic pathway observed in soil microorganisms and can also be achieved in the laboratory using various oxidizing agents.[1]

General Oxidation of Sulfides to Sulfoxides

The oxidation of sulfides to sulfoxides is a fundamental transformation in organic chemistry. A variety of reagents can be employed to achieve this conversion selectively, minimizing over-oxidation to the corresponding sulfone. Common oxidizing agents include hydrogen peroxide, peroxy acids (e.g., m-CPBA), and sodium periodate. The choice of oxidant and reaction conditions is crucial for achieving high yields and selectivity.

Experimental Protocol: General Oxidation of an Aryl Sulfide to an Aryl Sulfoxide

This protocol is a generalized procedure based on common laboratory practices for the oxidation of sulfides.

Materials:

-

Aryl sulfide (1.0 eq)

-

Oxidizing agent (e.g., hydrogen peroxide, 30% aqueous solution, 1.1 eq)

-

Solvent (e.g., acetic acid or methanol)

-

Stir plate and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

Dissolve the aryl sulfide in the chosen solvent in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add the oxidizing agent dropwise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench any excess oxidant by adding a reducing agent (e.g., sodium sulfite solution).

-

Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude sulfoxide.

-

Purify the crude product by recrystallization or column chromatography.

Caption: Predicted major fragmentation pathways in mass spectrometry.

Reactivity and Biological Significance

This compound is a metabolite of the widely used fungicide pentachloronitrobenzene. Its formation in the environment is a result of microbial oxidation of pentachlorophenyl methyl sulfide. [1]The reactivity of the sulfoxide group can influence its biological activity and further metabolism. Sulfoxides can be further oxidized to sulfones or reduced back to sulfides. The polarity of the sulfoxide group, in comparison to the sulfide, can affect its solubility and transport within biological systems.

Diagram 3: Metabolic Pathway

Caption: Environmental and metabolic oxidation pathway.

Conclusion

This technical guide has summarized the available and inferred chemical properties of this compound. While it is recognized as a significant metabolite, a comprehensive experimental characterization of the pure compound is not widely documented in publicly accessible literature. The provided information on its synthesis, predicted spectroscopic characteristics, and role in metabolic pathways serves as a valuable resource for researchers in environmental science, toxicology, and drug development. Further experimental studies are warranted to fully elucidate the physicochemical and biological properties of this compound.

References

- 1. Pentachlorothioanisole | C7H3Cl5S | CID 15766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS RN 1825-19-0 | Fisher Scientific [fishersci.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Pentachlorothioanisole [webbook.nist.gov]

- 5. Pentachlorophenyl methyl sulfide - Hazardous Agents | Haz-Map [haz-map.com]

- 6. spectrabase.com [spectrabase.com]

Synthesis of Pentachlorophenyl Methyl Sulfoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for pentachlorophenyl methyl sulfoxide. It includes detailed experimental protocols, quantitative data, and visual representations of the synthetic routes. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Introduction

This compound is a chlorinated aromatic sulfoxide of interest in various fields of chemical research. Its synthesis is primarily achieved through a two-step process: the formation of its precursor, pentachlorothioanisole (also known as methyl pentachlorophenyl sulfide), followed by its selective oxidation to the corresponding sulfoxide. This guide details the methodologies for both of these critical steps.

Synthesis Pathways

The principal synthetic route to this compound involves two key transformations:

-

S-methylation of Pentachlorothiophenol: This step involves the reaction of pentachlorothiophenol with a suitable methylating agent to form pentachlorothioanisole.

-

Oxidation of Pentachlorothioanisole: The resulting pentachlorothioanisole is then selectively oxidized to yield this compound.

These pathways are illustrated in the diagram below.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of pentachlorothioanisole and its subsequent oxidation to this compound. These protocols are based on established methods for analogous compounds.[1][2][3]

Synthesis of Pentachlorothioanisole from Pentachlorothiophenol

This procedure details the S-methylation of pentachlorothiophenol to yield pentachlorothioanisole.[2]

Materials:

-

Pentachlorothiophenol

-

Sodium hydroxide (NaOH)

-

Methyl iodide (CH₃I)

-

Methanol (CH₃OH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer, dissolve pentachlorothiophenol (1.0 eq) in methanol.

-

Add a solution of sodium hydroxide (1.05 eq) in water to the flask while stirring.

-

Stir the mixture at room temperature for 30 minutes to form the sodium pentachlorothiophenolate salt.

-

Add methyl iodide (1.1 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure.

-

To the remaining aqueous residue, add dichloromethane to extract the organic product.

-

Separate the organic layer and wash it with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude pentachlorothioanisole.

-

The crude product can be purified by recrystallization or column chromatography.

Synthesis of this compound by Oxidation of Pentachlorothioanisole

This protocol describes the selective oxidation of pentachlorothioanisole to the corresponding sulfoxide using sodium metaperiodate, a method known for its high selectivity and minimal over-oxidation to the sulfone.[1]

Materials:

-

Pentachlorothioanisole

-

Sodium metaperiodate (NaIO₄)

-

Methanol (CH₃OH)

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer, suspend pentachlorothioanisole (1.0 eq) in a mixture of methanol and water at 0 °C (ice bath).

-

In a separate beaker, dissolve sodium metaperiodate (1.1 eq) in water.

-

Add the sodium metaperiodate solution dropwise to the stirred suspension of pentachlorothioanisole over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for an additional 12-24 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, filter the mixture to remove the sodium iodate byproduct.

-

Wash the filter cake with dichloromethane.

-

Combine the filtrate and the washings, and transfer to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with additional portions of dichloromethane.

-

Combine all organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound and its precursor.

Table 1: Synthesis of Pentachlorothioanisole

| Parameter | Value | Reference |

| Reactants | Pentachlorothiophenol, Methyl Iodide | [2] |

| Base | Sodium Hydroxide | [2] |

| Solvent | Methanol/Water | [2] |

| Reaction Temperature | Room Temperature | [2] |

| Reaction Time | 12 - 18 hours | [2] |

| Yield | > 90% (estimated based on analogous reactions) |

Table 2: Synthesis of this compound

| Parameter | Value | Reference |

| Reactant | Pentachlorothioanisole | [1] |

| Oxidizing Agent | Sodium Metaperiodate | [1] |

| Solvent | Methanol/Water | [1] |

| Reaction Temperature | 0 °C | [1] |

| Reaction Time | 12 - 24 hours | [1] |

| Yield | 90 - 95% (estimated based on analogous reactions) | [1] |

Workflow Visualization

The experimental workflow for the synthesis and purification of this compound is depicted in the following diagram.

Caption: Experimental workflow for the synthesis of this compound.

References

Environmental Fate and Degradation of Pentachlorophenyl Methyl Sulfoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentachlorophenyl methyl sulfoxide is a metabolite of significant environmental interest, primarily arising from the degradation of widely used fungicides such as pentachloronitrobenzene (PCNB) and hexachlorobenzene (HCB). Understanding its behavior in the environment—its persistence, transformation, and ultimate fate—is crucial for comprehensive environmental risk assessment. This technical guide provides an in-depth overview of the environmental fate and degradation of this compound, summarizing available data, outlining experimental methodologies, and visualizing key pathways.

Environmental Fate

The environmental fate of a chemical compound is dictated by a combination of transport and transformation processes. For this compound, its environmental journey is intrinsically linked to its precursor, Pentachlorothioanisole (PCTA), also known as methyl pentachlorophenyl sulfide.

Formation from Precursors

This compound is not typically introduced directly into the environment in large quantities. Instead, it is primarily formed as a transformation product of other organochlorine pesticides. The pathway generally proceeds as follows:

-

Pentachloronitrobenzene (PCNB) and Hexachlorobenzene (HCB): These fungicides, upon entering the soil and aquatic environments, undergo microbial degradation.

-

Formation of Pentachlorothioanisole (PCTA): A key step in the metabolism of PCNB and HCB is the substitution of a chlorine or nitro group with a methylthio (-SCH3) group, forming PCTA. This transformation is microbially mediated.

-

Oxidation to Sulfoxide: In the presence of soil microorganisms, PCTA is oxidized to this compound[1][2]. This conversion from a sulfide to a sulfoxide is a common metabolic step for many sulfur-containing organic compounds in the environment.

Degradation Pathway

The degradation of this compound is a continuation of the metabolic pathway of its precursors. The key transformation process is further oxidation.

-

From Sulfide to Sulfoxide and Sulfone: In non-sterilized soil, Pentachlorophenyl methyl sulfide (PCTA) is converted to its corresponding sulfoxide (this compound) and sulfone analogs. This conversion is barely observed in autoclaved soil, strongly suggesting that the process is mediated by soil microorganisms[1][2].

The overall degradation pathway starting from the parent fungicides is illustrated below.

Quantitative Data on Environmental Persistence

| Compound | Half-life | Environmental Compartment | Conditions | Reference |

| Hexachlorobenzene (HCB) | 4.2 years (mean) | Soil | - | [3][4] |

| Pentachlorophenol (PCP) | 23 - 178 days | Soil | Aerobic, unacclimated | [4][5] |

| Pentachloroaniline (PCA) | 1.5 - 8.5 days | Mixed culture | Reductive dechlorination | [6] |

Note: Pentachlorophenol (PCP) and Pentachloroaniline (PCA) are included as examples of related pentachlorinated aromatic compounds to provide a broader perspective on their microbial degradation potential.

The long half-life of HCB suggests its persistence in the environment, allowing for the gradual formation of metabolites like PCTA and subsequently this compound. The variability in the half-life of PCP highlights the significant influence of environmental conditions on the degradation of these types of compounds.

Experimental Protocols

Detailed experimental protocols for studying the environmental fate of this compound are not explicitly published. However, a general methodology based on standard soil microcosm studies for pesticide degradation can be outlined.

Soil Microcosm Study for Degradation of this compound

This protocol describes a laboratory experiment to determine the rate of degradation and identify transformation products of this compound in soil.

1. Soil Collection and Characterization:

-

Collect topsoil (0-15 cm depth) from a location with no recent history of pesticide application.

-

Sieve the soil (e.g., through a 2 mm mesh) to remove stones and large organic debris.

-

Characterize the soil for key properties: pH, organic matter content, texture (sand, silt, clay content), and microbial biomass.

2. Microcosm Setup:

-

Weigh a defined amount of the characterized soil (e.g., 50 g dry weight equivalent) into individual glass flasks or beakers.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

-

Fortify the soil samples with the test compound to achieve a desired concentration (e.g., 1-10 mg/kg). The solvent should be allowed to evaporate completely in a fume hood.

-

Adjust the moisture content of the soil to a specific level, typically 40-60% of its water-holding capacity.

-

Prepare replicate microcosms for each sampling time point.

-

Include control microcosms:

-

Sterile controls: Autoclave the soil on three consecutive days to inhibit microbial activity. This helps to distinguish between biotic and abiotic degradation.

-

Unamended controls: Soil treated only with the solvent to monitor for background interferences.

-

3. Incubation:

-

Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C) to prevent photodegradation.

-

Ensure proper aeration, for example, by covering the flasks with perforated parafilm or cotton plugs.

4. Sampling and Analysis:

-

At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days), destructively sample replicate microcosms.

-

Extract the soil samples using an appropriate solvent system (e.g., acetonitrile/water mixture) through methods like sonication or accelerated solvent extraction (ASE).

-

Clean up the extracts to remove interfering substances using techniques like solid-phase extraction (SPE).

-

Analyze the extracts for the concentration of this compound and its potential transformation products (e.g., Pentachlorophenyl methyl sulfone) using analytical instrumentation.

5. Data Analysis:

-

Plot the concentration of this compound over time.

-

Calculate the dissipation half-life (DT50) using appropriate kinetic models (e.g., single first-order kinetics).

The experimental workflow for a typical soil microcosm study is depicted in the following diagram.

References

- 1. Pentachlorothioanisole | C7H3Cl5S | CID 15766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pentachlorothioanisole | C7H3Cl5S | CID 15766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. oehha.ca.gov [oehha.ca.gov]

- 4. oehha.ca.gov [oehha.ca.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Kinetics of the microbial reductive dechlorination of pentachloroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicity Profile of Pentachlorophenyl Methyl Sulfoxide in Mammalian Systems: An In-depth Technical Guide

Disclaimer: Direct toxicological data for pentachlorophenyl methyl sulfoxide is scarce in publicly available literature. This guide provides a comprehensive overview based on the toxicity of the closely related structural analog, p-chlorophenyl methyl sulfoxide, and relevant data from associated compounds like pentachlorothioanisole and pentachlorophenol. This information is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound is an organosulfur compound for which a complete toxicological profile has not been established. However, data from its analog, p-chlorophenyl methyl sulfoxide, indicates potential for hepatic and ocular toxicity in mammalian systems. Acute toxicity studies of p-chlorophenyl methyl sulfoxide suggest moderate toxicity upon oral administration. The metabolism of the related compound, pentachlorothioanisole (the sulfide precursor), to its sulfoxide form in vivo suggests that exposure to this compound may occur through environmental or metabolic sources. The toxic mechanisms of the well-studied pentachlorophenol (PCP), particularly the induction of oxidative stress, may provide insights into the potential toxicological pathways of this compound. This guide summarizes the available quantitative data, outlines relevant experimental protocols, and visualizes potential toxicity pathways.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicity data for p-chlorophenyl methyl sulfoxide, which serves as a surrogate for this compound.

Table 1: Acute Oral Toxicity of p-Chlorophenyl Methyl Sulfoxide [1]

| Species | Sex | LD50 (mg/kg) |

| Rat | Male | 611 |

| Rat | Female | 463 |

| Mouse | Male | 328 |

| Mouse | Female | 440 |

Table 2: Other Acute Toxicity Data for p-Chlorophenyl Methyl Sulfoxide [1][2]

| Study Type | Species | Route | Results |

| Dermal Toxicity | Rat | Dermal | Death observed only at the highest dose of 5630 mg/kg. |

| Skin Irritation | Rabbit | Dermal | Mild irritation observed. |

| Eye Irritation | Rabbit | Ocular | Produced positive responses in the cornea, iris, and conjunctiva, with corneal opacity persisting for 21 days. |

| Skin Sensitization | Guinea Pig | Dermal | Did not demonstrate unequivocal skin sensitization. |

| Mutagenicity (Ames Assay) | Salmonella | In vitro | Not mutagenic. |

Pathological Observations

Subchronic feeding and gavage studies on p-chlorophenyl methyl sulfoxide have revealed several compound-related pathological changes in various organs[1][3].

Table 3: Pathological Findings in Mammalian Systems for p-Chlorophenyl Methyl Sulfoxide [1][2]

| Organ System | Pathological Changes |

| Hepatic | - Hepatic megalocytosis with syncytial cell formation.- Hepatic necrosis.- Hepatocellular vacuolization and degeneration. |

| Hematologic | - Decreased hemoglobin, hematocrit, and erythrocyte levels at lethal doses. |

| Renal | - Vacuolization and pigmentation of renal tubular epithelium. |

| Lymphoreticular | - Lymphoreticular proliferative lesions in lymph nodes, spleen, and bone marrow.- Lymphoid depletion. |

| Endocrine | - Adrenal cortical hyperplasia.- Thyroid follicular cell hyperplasia. |

| Gastrointestinal | - Vacuolization and degeneration of gastric and intestinal epithelium. |

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, the study descriptions for p-chlorophenyl methyl sulfoxide provide a framework for the methodologies used in its toxicological evaluation[1][2][3].

Acute Oral LD50 Study

-

Objective: To determine the median lethal dose (LD50) of the test compound when administered orally.

-

Animal Model: Rats (e.g., Fischer 344) and mice (e.g., B6C3F1), with both male and female groups.

-

Methodology:

-

Animals are fasted overnight prior to dosing.

-

The test substance is administered once by oral gavage. A range of doses is used across different groups of animals.

-

Animals are observed for clinical signs of toxicity and mortality for a period of 14 days.

-

Body weights are recorded at specified intervals.

-

A gross necropsy is performed on all animals at the end of the study.

-

The LD50 is calculated using a standard statistical method (e.g., probit analysis).

-

Dermal and Ocular Irritation Studies

-

Objective: To assess the potential of the test compound to cause skin and eye irritation.

-

Animal Model: Albino rabbits.

-

Methodology (Dermal):

-

A small area of the animal's back is clipped free of fur.

-

The test substance is applied to the clipped skin and covered with a gauze patch.

-

The patch is removed after a set exposure period (e.g., 4 hours).

-

The skin is evaluated for signs of erythema (redness) and edema (swelling) at various time points (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

-

Methodology (Ocular):

-

The test substance is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.

-

The eyes are examined for signs of irritation (redness, swelling, discharge, corneal opacity) at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

-

Subchronic Feeding/Gavage Studies (28-day and 91-day)

-

Objective: To evaluate the cumulative toxicity of the test compound after repeated administration over a longer period.

-

Animal Model: Rats and mice.

-

Methodology:

-

The test substance is administered daily, either mixed in the feed or by oral gavage, at multiple dose levels.

-

Animals are observed daily for clinical signs of toxicity.

-

Body weight and food consumption are measured weekly.

-

Hematology and clinical chemistry parameters are assessed at specified intervals.

-

At the end of the study, a complete necropsy is performed, and selected organs are weighed.

-

Tissues are collected for histopathological examination.

-

Reversibility studies may be included, where some animals are maintained for a period after the treatment phase to assess recovery from any toxic effects.

-

Potential Signaling Pathways of Toxicity

Direct evidence for the signaling pathways affected by this compound is lacking. However, based on the known mechanisms of pentachlorophenol (PCP) and the general toxic effects of sulfoxides, a plausible mechanism involves the induction of oxidative stress.

PCP is known to induce the generation of reactive oxygen species (ROS), leading to cellular damage. This can trigger a cascade of events, including the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which can ultimately lead to apoptosis or necrosis.

Hypothesized Oxidative Stress-Mediated Toxicity Pathway

The following diagram illustrates a hypothesized signaling pathway for toxicity induced by a chlorinated aromatic sulfoxide, based on data from related compounds.

Caption: Hypothesized pathway of toxicity for this compound.

Experimental Workflow for Investigating Toxicity Pathways

The following diagram outlines a potential experimental workflow to investigate the signaling pathways involved in the toxicity of this compound.

Caption: Workflow for in vitro investigation of toxicity mechanisms.

Metabolism and Pharmacokinetics

Studies on pentachlorothioanisole, the sulfide analog, indicate that it can be formed as a metabolite of the fungicides pentachloronitrobenzene and hexachlorobenzene. In vivo studies in rats have shown that N-acetyl-S-(pentachlorophenyl) cysteine, a metabolite of these fungicides, can be biotransformed back into more lipophilic and toxic products, including pentachlorothioanisole[4]. It is plausible that pentachlorothioanisole is then oxidized to this compound in vivo.

Conclusion

While a complete toxicological profile of this compound is not yet available, the data from its structural analog, p-chlorophenyl methyl sulfoxide, suggests a potential for moderate acute toxicity and significant target organ toxicity, particularly affecting the liver and eyes, in mammalian systems. The likely metabolic formation of this compound from precursors found in the environment underscores the need for further investigation. Future research should focus on determining the specific toxicokinetics and elucidating the precise molecular mechanisms and signaling pathways, such as the role of oxidative stress and MAPK activation, to fully characterize the risk this compound poses to mammalian health.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Mammalian Toxicological Evaluation of p-Chlorophenyl Methyl Sulfide, p-Chlorophenyl Methyl Sulfoxide, and p-Chlorophenyl Methyl Sulfone. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 4. Formation of pentachlorothioanisole from N-acetyl-S-(pentachlorophenyl) cysteine in blood and liver of rats "in vivo" - PubMed [pubmed.ncbi.nlm.nih.gov]

Microbial Metabolism of Pentachlorophenyl Methyl Sulfoxide in Soil Environments: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentachlorophenyl methyl sulfoxide (PCP-MSO) is a metabolite of the fungicide pentachloronitrobenzene (PCNB) and its degradation product pentachlorothioanisole (PCTA). The fate of PCP-MSO in soil environments is of significant interest due to the persistence and potential toxicity of chlorinated aromatic compounds. Microbial metabolism is a primary mechanism for the dissipation of such xenobiotics from soil. This technical guide provides a comprehensive overview of the putative microbial metabolism of PCP-MSO in soil, drawing upon evidence from related compounds and known biochemical pathways. Due to the limited direct research on PCP-MSO, this guide synthesizes information from studies on pentachlorophenol (PCP), PCTA, and the role of key microbial enzyme families to propose a likely metabolic fate.

Proposed Microbial Metabolic Pathway of PCP-MSO

The microbial degradation of PCP-MSO in soil is hypothesized to proceed through a series of enzymatic reactions, likely initiated by the transformation of the methyl sulfoxide group, followed by dechlorination and aromatic ring cleavage. Glutathione S-transferases (GSTs) are strongly implicated in the detoxification of chlorinated aromatic compounds and are likely to play a central role in the metabolism of PCP-MSO.

A proposed metabolic pathway involves the following key steps:

-

Reduction to Pentachlorothioanisole (PCTA): The sulfoxide moiety may be reduced by microbial sulfoxide reductases to form PCTA. This is a common metabolic step for sulfoxide-containing compounds.

-

Oxidation to Pentachlorophenyl Methyl Sulfone (PCP-MSO2): Alternatively, PCP-MSO could be further oxidized by microbial monooxygenases to form pentachlorophenyl methyl sulfone (PCP-MSO2).

-

Glutathione Conjugation: Both PCP-MSO and PCP-MSO2 are potential substrates for glutathione S-transferases (GSTs).[1] Microbial GSTs can catalyze the nucleophilic attack of glutathione on the aromatic ring, leading to the displacement of a chlorine atom. This conjugation step increases the water solubility of the compound and is a critical detoxification reaction.

-

Dechlorination: Subsequent enzymatic steps would involve further dechlorination of the aromatic ring. This can occur through both oxidative and reductive mechanisms, depending on the microbial species and environmental conditions.

-

Ring Cleavage: Following sufficient dechlorination, the aromatic ring becomes susceptible to cleavage by dioxygenase enzymes, leading to the formation of aliphatic intermediates.

-

Mineralization: These aliphatic intermediates can then be funneled into central metabolic pathways, ultimately leading to the production of carbon dioxide, water, and chloride ions.

Data Presentation

| Time (Days) | PCP-MSO (µg/kg soil) | Pentachlorothioanisole (PCTA) (µg/kg soil) | Pentachlorophenyl Methyl Sulfone (PCP-MSO2) (µg/kg soil) | Glutathione Conjugates (µg/kg soil) | Chloride Ions (mg/kg soil) |

| 0 | 1000 | 0 | 0 | 0 | 5 |

| 7 | 750 | 50 | 80 | 120 | 15 |

| 14 | 480 | 35 | 60 | 250 | 30 |

| 28 | 210 | 15 | 30 | 380 | 55 |

| 56 | 50 | < 5 | < 10 | 450 | 80 |

| 90 | < 10 | Not Detected | Not Detected | 300 (declining) | 110 |

Note: This data is illustrative and intended to represent a potential degradation profile. Actual degradation rates and metabolite concentrations will vary depending on soil type, microbial community, and environmental conditions.

Experimental Protocols

The following section details a comprehensive experimental protocol for elucidating the microbial metabolism of PCP-MSO in a soil environment.

Soil Microcosm Setup

-

Soil Collection and Characterization: Collect soil from a site with a history of pesticide application, if possible, to enrich for adapted microorganisms. Characterize the soil for its physicochemical properties, including pH, organic matter content, texture, and microbial biomass.

-

Microcosm Construction: Prepare microcosms in sterile glass containers. To 100 g of sieved soil, add a solution of PCP-MSO to achieve a final concentration of 10 mg/kg. Adjust the soil moisture to 60% of its water-holding capacity. Prepare sterile control microcosms by autoclaving the soil before adding PCP-MSO.

-

Incubation: Incubate the microcosms in the dark at a controlled temperature (e.g., 25°C) for a period of up to 90 days. Aerobic conditions should be maintained by ensuring adequate headspace and periodic venting.

Sampling and Extraction

-

Time Points: Sacrifice triplicate microcosms (both sterile and non-sterile) at regular intervals (e.g., 0, 7, 14, 28, 56, and 90 days).

-

Extraction of PCP-MSO and Metabolites: Extract the soil samples with an appropriate organic solvent system, such as acetone:hexane (1:1 v/v), using sonication or Soxhlet extraction. Concentrate the extracts under a gentle stream of nitrogen.

Metabolite Identification and Quantification

-

Analytical Instrumentation: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a Mass Spectrometer (MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[2][3][4]

-

Quantification: Quantify PCP-MSO and its major metabolites by comparing their peak areas to those of authentic analytical standards.

-

Metabolite Identification: For unknown metabolites, use high-resolution mass spectrometry to determine the accurate mass and elemental composition. Further structural elucidation can be achieved using tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.

Enzyme Assays

-

Crude Cell Extract Preparation: At each sampling point, extract a subsample of soil for protein extraction to obtain crude cell extracts from the soil microbial community.

-

Glutathione S-Transferase (GST) Activity: Measure GST activity in the cell extracts using a model substrate such as 1-chloro-2,4-dinitrobenzene (CDNB). Monitor the formation of the glutathione conjugate spectrophotometrically.

-

Sulfoxide Reductase and Monooxygenase Assays: Develop specific assays to measure the activity of enzymes responsible for the reduction of PCP-MSO to PCTA and its oxidation to PCP-MSO2. This may involve synthesizing radiolabeled or fluorescently tagged substrates.

Mandatory Visualization

Proposed Metabolic Pathway Diagram

References

- 1. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evidence for extensive anaerobic dechlorination and transformation of the pesticide chlordecone (C10Cl10O) by indigenous microbes in microcosms from Guadeloupe soil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. researchgate.net [researchgate.net]

Pentachlorophenyl Methyl Sulfoxide: An In-depth Technical Guide on its Formation as a Metabolite of the Fungicide Pentachloronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentachloronitrobenzene (PCNB), a widely utilized organochlorine fungicide, undergoes extensive metabolic transformation in various biological and environmental systems. A key metabolite in this biotransformation cascade is pentachlorophenyl methyl sulfoxide. This technical guide provides a comprehensive overview of the formation of this metabolite, detailing the metabolic pathways, key enzymatic players, and analytical methodologies for its detection and quantification. This document synthesizes current scientific knowledge to serve as a valuable resource for researchers in toxicology, environmental science, and drug metabolism.

Introduction

Pentachloronitrobenzene (PCNB), also known as quintozene, has been extensively used in agriculture to control fungal diseases in a variety of crops. Due to its persistence and potential for bioaccumulation, understanding the metabolic fate of PCNB is of paramount importance for assessing its environmental impact and toxicological risk. One of the significant metabolites formed is this compound, a product of oxidative metabolism. This guide will explore the intricate biochemical processes that lead to the formation of this metabolite, providing detailed experimental protocols and summarizing available data to facilitate further research in this area.

Metabolic Pathway of Pentachloronitrobenzene to this compound

The biotransformation of PCNB to this compound is a multi-step process involving initial conjugation followed by enzymatic oxidation. The pathway is elucidated to involve the mercapturic acid pathway, a critical route for the detoxification of xenobiotics.

The initial step involves the displacement of the nitro group of PCNB by the tripeptide glutathione (GSH), a reaction catalyzed by Glutathione S-transferases (GSTs)[1][2][3]. This conjugation reaction forms a glutathione conjugate of pentachlorobenzene. Subsequent enzymatic cleavage of the glutamate and glycinyl residues from the glutathione conjugate, followed by acetylation, would typically lead to the formation of a mercapturic acid derivative.

However, a key branch in this pathway leads to the formation of S-pentachlorophenyl-cysteine, which can be further metabolized by a C-S lyase to yield pentachlorothiophenol. This thiol is then methylated by a methyltransferase to form pentachlorothioanisole (pentachlorophenyl methyl sulfide)[4][5].

The final step in the formation of this compound is the oxidation of the sulfur atom in pentachlorothioanisole. This oxidation is primarily catalyzed by Cytochrome P450 (CYP) monooxygenases and potentially Flavin-containing monooxygenases (FMOs)[6][7][8][9][10]. These enzymes introduce an oxygen atom to the sulfur, converting the sulfide to a sulfoxide. Further oxidation can lead to the formation of the corresponding sulfone. In soil, this oxidation step is also facilitated by microbial activity[5].

Signaling Pathway Diagram

References

- 1. Role of glutathione S-transferases in detoxification of a polycyclic aromatic hydrocarbon, methylcholanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physiological Roles of Glutathione S-Transferases in Soybean Root Nodules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 5. Pentachlorothioanisole | C7H3Cl5S | CID 15766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity and mechanism of action of Pentachlorophenyl methyl sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentachlorophenyl methyl sulfoxide is an organosulfur compound that has been identified primarily as a metabolite of the fungicide pentachloronitrobenzene (PCNB) and the persistent environmental pollutant hexachlorobenzene. This technical guide synthesizes the currently available, though limited, information regarding its biological activity and mechanism of action. Due to a scarcity of direct research on this compound, this document leverages data from its metabolic formation pathways and toxicological studies of structurally related analogs to provide a foundational understanding for the scientific community. The content herein aims to highlight the existing knowledge and underscore the significant gaps that warrant further investigation into the biological and toxicological profile of this compound.

Introduction

This compound is a sulfur-containing organic molecule characterized by a pentachlorinated benzene ring attached to a methyl sulfoxide group. Its presence in the environment is predominantly linked to the metabolism of chlorinated pesticides. The conversion of pentachlorophenyl methyl sulfide (also known as pentachlorothioanisole) to its sulfoxide and sulfone analogs is understood to be a microbial process occurring in soil.[1] While the biological activities of many sulfoxide-containing compounds, such as dimethyl sulfoxide (DMSO), have been extensively studied, this compound remains largely uncharacterized. This guide provides a comprehensive overview of the existing data.

Metabolic Formation

This compound is not typically synthesized as a primary product but is rather a metabolic byproduct of other widely used chemicals.

Metabolism of Pentachloronitrobenzene (PCNB)

The fungicide PCNB undergoes metabolic transformation in the environment and in biological systems, leading to the formation of several metabolites, including pentachlorophenyl methyl sulfide. This sulfide is then further oxidized to form this compound.[2] This metabolic conversion is a critical pathway for the environmental fate of PCNB.

Metabolism of Hexachlorobenzene

Hexachlorobenzene, a persistent organic pollutant, can also be metabolized to form pentachlorothioanisole, which subsequently serves as a precursor to this compound.[1][3]

The following diagram illustrates the general metabolic pathway leading to the formation of this compound.

Caption: Metabolic pathway to this compound.

Biological Activity and Toxicology

Acute Toxicity of p-Chlorophenyl Methyl Sulfoxide

A mammalian toxicological evaluation of p-chlorophenyl methyl sulfide, sulfoxide, and sulfone was conducted, and the acute oral LD50 values were determined in mice and rats.[4][5]

| Compound | Species | Sex | Acute Oral LD50 (mg/kg) |

| p-Chlorophenyl Methyl Sulfoxide | Rat | Male | 611 |

| p-Chlorophenyl Methyl Sulfoxide | Rat | Female | 463 |

| p-Chlorophenyl Methyl Sulfoxide | Mouse | Male | 328 |

| p-Chlorophenyl Methyl Sulfoxide | Mouse | Female | 440 |

Skin and Eye Irritation of p-Chlorophenyl Methyl Sulfoxide

In studies with rabbits, p-chlorophenyl methyl sulfoxide was found to be a mild skin irritant.[4][5] In eye irritation studies, it produced positive responses in the cornea, iris, and conjunctiva, with corneal opacity persisting for a 21-day observation period.[4][5]

Mutagenicity of p-Chlorophenyl Methyl Sulfoxide

The p-chlorophenyl methyl sulfoxide compound was reported to be non-mutagenic in the Ames bacterial mutagenesis assay.[4][5]

It is critical to emphasize that these data pertain to a monochlorinated analog and may not be directly representative of the toxicological profile of this compound. The presence of five chlorine atoms on the phenyl ring is expected to significantly alter the compound's physicochemical properties and biological activity.

Mechanism of Action

There is currently no available scientific literature detailing the mechanism of action of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis or biological evaluation of this compound are not described in the reviewed literature. The toxicological data for p-chlorophenyl methyl sulfoxide were generated using standard methods for acute oral toxicity, dermal and eye irritation, and mutagenicity testing as per regulatory guidelines of the time of the study (1979). These protocols would have included:

-

Acute Oral LD50: Administration of graded doses of the test substance to rats and mice to determine the dose that is lethal to 50% of the test population.

-

Dermal and Eye Irritation: Application of the test substance to the skin and eyes of rabbits to assess the potential for irritation and corrosion.

-

Ames Test: A bacterial reverse mutation assay to assess the mutagenic potential of the chemical.

The following diagram provides a generalized workflow for toxicological assessment, which would be applicable for studying this compound.

Caption: General workflow for toxicological assessment.

Future Directions and Knowledge Gaps

The current body of knowledge on this compound is extremely limited. To adequately understand its biological and toxicological significance, the following areas require urgent investigation:

-

Synthesis and Characterization: Development of a reliable method for the synthesis and purification of this compound to enable further studies.

-

Biological Activity Screening: A comprehensive screening of its potential biological activities, including but not limited to antimicrobial, antifungal, cytotoxic, and enzyme inhibitory effects.

-

Toxicological Profiling: A complete toxicological assessment, including acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity.

-

Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying any observed biological activities or toxic effects.

-

Pharmacokinetic Studies: Investigation of its absorption, distribution, metabolism, and excretion (ADME) profile in relevant biological systems.

Conclusion

This compound is a metabolite of significant environmental and toxicological interest due to its origin from widely distributed pesticides. However, a profound lack of direct research on this compound severely hampers a thorough understanding of its biological activity and mechanism of action. The limited data from a less chlorinated analog suggests a potential for toxicity, but this requires direct confirmation. This guide serves as a call to the scientific community to address the significant knowledge gaps surrounding this compound to better assess its potential risks to human health and the environment.

References

- 1. Pentachlorothioanisole | C7H3Cl5S | CID 15766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Pentachlorothioanisole | C7H3Cl5S | CID 15766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mammalian Toxicological Evaluation of p-Chlorophenyl Methyl Sulfide, p-Chlorophenyl Methyl Sulfoxide, and p-Chlorophenyl Methyl Sulfone. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

The Unseen Metabolite: A Technical Guide to the Natural Occurrence of Pentachlorophenyl Methyl Sulfoxide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the current scientific understanding of Pentachlorophenyl methyl sulfoxide (PCP-MSO) in the environment. While its direct quantitative measurement in environmental matrices is not widely documented in publicly available literature, this paper synthesizes the existing knowledge on its formation, potential analytical approaches, and the biochemical pathways analogous to its generation.

Introduction

This compound (PCP-MSO) is a metabolite of Pentachlorothioanisole (PCTA). The presence of PCP-MSO in the environment is intrinsically linked to the microbial degradation of anthropogenic compounds, specifically the pesticides Pentachloronitrobenzene (PCNB) and Hexachlorobenzene (HCB)[1]. Understanding the formation and fate of such metabolites is crucial for a complete assessment of the environmental impact of legacy pesticides. This guide summarizes the known formation pathways, proposes a detailed experimental protocol for its detection, and visualizes the key processes to aid in further research and monitoring efforts.

Environmental Formation Pathway

The primary route to the formation of PCP-MSO in the environment is the microbial oxidation of Pentachlorothioanisole (PCTA). PCTA itself is a metabolic byproduct of the degradation of two widely used organochlorine pesticides: Pentachloronitrobenzene (PCNB) and Hexachlorobenzene (HCB)[1]. The transformation of PCTA to its sulfoxide and sulfone analogs has been observed in non-sterilized soil, strongly indicating that this process is mediated by soil microorganisms[1].

The logical relationship for the formation of PCP-MSO is as follows:

Quantitative Data on Environmental Occurrence

A thorough review of the available scientific literature did not yield specific quantitative data for the concentrations of this compound (PCP-MSO) in environmental matrices such as soil, water, or air. However, data is available for its immediate precursor, Pentachlorothioanisole (PCTA), and the parent compound, Pentachlorophenol (PCP), which is structurally related. These values can provide an indication of the potential for PCP-MSO to be present in contaminated environments.

| Compound | Matrix | Concentration | Reference |

| Pentachlorothioanisole (PCTA) | Soil | 0.037 - 0.04 ppm | [1] |

| Pentachlorophenol (PCP) | Soil (contaminated sites) | up to 16,000 mg/kg | [2] |

Note: The lack of direct quantitative data for PCP-MSO highlights a significant knowledge gap and underscores the need for the development and application of specific analytical methods for its detection and quantification in the environment.

Proposed Experimental Protocol for the Analysis of PCP-MSO in Soil

The following is a proposed experimental protocol for the extraction, cleanup, and quantification of PCP-MSO in soil samples. This protocol is based on established methods for the analysis of similar organochlorine pesticide metabolites[3][4].

4.1. Sample Preparation and Extraction

-

Soil Sampling: Collect soil samples from the area of interest using a stainless-steel auger. Store samples in amber glass jars at 4°C until analysis.

-

Sieving and Homogenization: Air-dry the soil samples and pass them through a 2-mm sieve to remove large debris. Homogenize the sieved soil before extraction.

-

Solvent Extraction:

-

Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

-

Add 20 mL of a 1:1 (v/v) mixture of methanol and water.

-

Vortex the mixture for 2 minutes.

-

Place the tube in an ultrasonic bath for 15 minutes.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the soil pellet with another 20 mL of the methanol/water mixture.

-

Combine the supernatants.

-

4.2. Solid-Phase Extraction (SPE) Cleanup

-

Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Loading: Load the combined supernatant from the extraction step onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

-

Elution: Elute the retained analytes with 10 mL of ethyl acetate.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of a suitable solvent (e.g., acetonitrile) for instrumental analysis.

4.3. Instrumental Analysis (GC-MS/MS)

-

Gas Chromatograph (GC):

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 80°C (hold for 1 min), ramp to 280°C at 10°C/min (hold for 5 min).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

Mass Spectrometer (MS/MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for PCP-MSO would need to be determined using a pure analytical standard.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

The following diagram illustrates the proposed experimental workflow:

Biochemical Transformation

The microbial oxidation of a thioether, such as PCTA, to a sulfoxide is a well-documented biotransformation reaction. While the specific enzymes responsible for the oxidation of PCTA to PCP-MSO in the environment have not been definitively identified, this transformation is likely catalyzed by monooxygenase enzymes, such as cytochrome P450 monooxygenases or flavin-dependent monooxygenases[1]. These enzymes utilize molecular oxygen and a reducing equivalent (e.g., NADPH) to insert one oxygen atom into the substrate.

The proposed enzymatic reaction is as follows:

Conclusion and Future Research Directions

This compound is an environmental transformation product of the pesticides PCNB and HCB. While its presence is inferred from the detection of its precursor, PCTA, direct quantitative data on its environmental concentrations are lacking. The development and validation of a robust analytical method, such as the one proposed in this guide, are essential first steps to address this knowledge gap. Future research should focus on:

-

Environmental Monitoring: Conducting targeted monitoring studies at sites with a history of PCNB and HCB contamination to determine the actual occurrence and concentration of PCP-MSO in various environmental compartments.

-

Toxicological Assessment: Evaluating the toxicological properties of PCP-MSO to understand its potential risks to ecosystems and human health.

-

Biodegradation Studies: Identifying the specific microbial species and enzymatic pathways responsible for both the formation and potential further degradation of PCP-MSO in the environment.

By addressing these research needs, the scientific community can build a more complete picture of the environmental fate and impact of these legacy pesticides and their metabolites.

References

- 1. mdpi.com [mdpi.com]

- 2. ccme.ca [ccme.ca]

- 3. Microtox testing of pentachlorophenol in soil extracts and quantification by capillary electrochromatography (CEC)--a rapid screening approach for contaminated land - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid Screening and Quantitative Analysis of 74 Pesticide Residues in Herb by Retention Index Combined with GC-QQQ-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical characteristics of Pentachlorophenyl methyl sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and comprehensive data on the physical and chemical characteristics of Pentachlorophenyl methyl sulfoxide is limited in publicly available scientific literature. Much of the information presented herein is inferred from data on its metabolic precursor, Pentachlorophenyl methyl sulfide (also known as Pentachlorothioanisole), and general principles of sulfoxide chemistry. This guide aims to provide a thorough overview based on the available information.

Introduction

This compound is an organosulfur compound that emerges as a metabolite of the fungicide Pentachloronitrobenzene and the pesticide Hexachlorobenzene.[1][2] Its presence in biological and environmental systems is primarily due to the microbial oxidation of Pentachlorophenyl methyl sulfide.[1][2] Understanding the characteristics of this sulfoxide is crucial for assessing the environmental fate and toxicological profile of its parent compounds.

Chemical and Physical Characteristics

Detailed experimental data for this compound is scarce. The following table summarizes the known and inferred properties. For comparative purposes, the well-documented properties of its precursor, Pentachlorophenyl methyl sulfide, are also provided.

Table 1: Physicochemical Properties

| Property | This compound (Inferred/Predicted) | Pentachlorophenyl methyl sulfide |

| Molecular Formula | C7H3Cl5OS | C7H3Cl5S[3] |

| Molecular Weight | 312.43 g/mol | 296.43 g/mol [3] |

| Appearance | Likely a solid at room temperature | White to Off-White Solid[3] |

| Melting Point | Expected to be higher than the sulfide | Data not available |

| Boiling Point | Expected to be significantly higher than the sulfide | Data not available |

| Solubility | Expected to have higher water solubility and polarity than the sulfide | Data not available |

| CAS Number | Not readily available | 1825-19-0[3] |

Synthesis and Metabolism

This compound is primarily formed through the oxidation of Pentachlorophenyl methyl sulfide. This conversion is a key step in the metabolism of certain pesticides.

Metabolic Pathway

The formation of this compound is a critical metabolic conversion. The following diagram illustrates this oxidative pathway.

Caption: Metabolic pathway of Pentachlorophenyl methyl sulfide.

Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not detailed in the search results, a general method for the oxidation of aryl methyl sulfides to their corresponding sulfoxides can be employed.

General Protocol for the Synthesis of Aryl Methyl Sulfoxides:

-

Dissolution: Dissolve the starting material, Pentachlorophenyl methyl sulfide, in a suitable organic solvent such as dichloromethane or acetic acid.

-

Oxidation: Add a controlled amount (typically one equivalent) of an oxidizing agent. Common oxidizing agents for this transformation include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or sodium periodate. The reaction is often carried out at reduced temperatures (e.g., 0 °C) to prevent over-oxidation to the sulfone.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, quench any remaining oxidizing agent. This can be achieved by adding a reducing agent like sodium thiosulfate.

-

Extraction: Extract the product into an organic solvent. Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic byproducts, followed by a brine wash.

-

Drying and Concentration: Dry the organic layer over an anhydrous salt such as sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure this compound.

Spectral Data

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the S=O stretch would be expected in the region of 1030-1070 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A singlet corresponding to the methyl protons would be observed, likely shifted downfield compared to the corresponding sulfide due to the deshielding effect of the sulfoxide group.

-

¹³C NMR: The carbon of the methyl group and the aromatic carbons would show characteristic shifts. The carbon attached to the sulfoxide group would be significantly deshielded.

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (C7H3Cl5OS). The fragmentation pattern would likely involve the loss of the methyl group and the oxygen atom.

For reference, the available spectral information for Pentachlorophenyl methyl sulfide includes:

-

GC-MS: Data is available through the NIST Mass Spectrometry Data Center.[1]

-

¹H NMR, ¹³C NMR, FTIR, and Raman spectra: Available in various databases.[1]

Biological Activity and Toxicology

Information regarding the specific biological activity or signaling pathways of this compound is not available in the provided search results. Its primary relevance is as a metabolite of pesticides. The toxicological properties are not well-defined, but it is a component of the metabolic cascade of known toxic compounds.

Logical Workflow for Analysis

The following diagram outlines a logical workflow for the analysis and characterization of this compound, starting from its sulfide precursor.

Caption: Workflow for the synthesis and analysis of the sulfoxide.

Conclusion

This compound is a relevant, yet understudied, metabolite of several chlorinated pesticides. While extensive data on its specific physical and chemical properties are lacking, its characteristics can be inferred from its chemical structure and the known properties of its sulfide precursor. Further research is warranted to fully elucidate its physicochemical properties, biological activity, and toxicological profile to better understand the environmental and health impacts of its parent compounds.

References

Methodological & Application

Application Notes and Protocols for the Analysis of Pentachlorophenyl Methyl Sulfoxide in Environmental Samples

Introduction

Pentachlorophenyl methyl sulfoxide (PCP-MSO) is an environmental transformation product of pentachlorophenyl methyl sulfide, which itself is a metabolite of the fungicide pentachloronitrobenzene and the persistent organic pollutant hexachlorobenzene.[1] The presence of PCP-MSO in the environment is of concern due to the potential toxicity associated with chlorinated aromatic compounds. Therefore, robust and sensitive analytical methods are required to monitor its occurrence and fate in various environmental matrices.

This document provides detailed application notes and protocols for the determination of PCP-MSO in environmental samples, primarily focusing on water and soil. The methodologies are based on well-established analytical techniques for similar compounds, namely Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography with tandem mass spectrometry (GC-MS/MS).

Analytical Methods

Two primary instrumental methods are proposed for the quantitative analysis of PCP-MSO:

-

LC-MS/MS: This is often the preferred method for moderately polar compounds like sulfoxides as it typically does not require derivatization and offers high sensitivity and selectivity.

-

GC-MS/MS: This method can also be employed, potentially offering high resolution and sensitivity. A derivatization step may not be necessary, but would need to be evaluated during method development.

Method 1: Analysis of this compound in Water and Soil by LC-MS/MS

This method describes the extraction of PCP-MSO from water and soil samples followed by analysis using Ultra-High-Performance Liquid Chromatography coupled to a tandem mass spectrometer (UPLC-MS/MS).

Experimental Protocol

1. Sample Preparation

a) Water Samples

-

Collect water samples in amber glass bottles and store at 4°C until analysis.

-

For unfiltered samples, proceed directly to solid-phase extraction (SPE). For filtered samples, pass the water through a 0.45 µm glass fiber filter.

-

Add an internal standard (e.g., a stable isotope-labeled analog of PCP-MSO) to a 100 mL aliquot of the water sample.

-

Condition a mixed-mode anion exchange SPE cartridge (e.g., 60 mg, 3 mL) by passing 4 mL of methanol followed by 4 mL of deionized water.[2]

-

Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 4 mL of deionized water to remove interfering substances.

-

Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elute the analyte with 4 mL of a 4% formic acid in methanol solution.[2]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase for UPLC-MS/MS analysis.[2]

b) Soil and Sediment Samples

-

Air-dry the soil or sediment sample and sieve it through a 2 mm mesh to remove large debris.

-

Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add an internal standard to the sample.

-

Add 10 mL of acetonitrile and vortex for 1 minute.

-

Perform ultrasonic extraction for 15 minutes in a water bath.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Repeat the extraction with another 10 mL of acetonitrile and combine the supernatants.

-

The combined extract can be subjected to a clean-up step using dispersive SPE (d-SPE) with a suitable sorbent if the matrix is complex.

-

Evaporate the extract to near dryness and reconstitute in 1 mL of the initial mobile phase.

2. UPLC-MS/MS Analysis

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 5 mM ammonium acetate in water.[2]

-

Mobile Phase B: Methanol.[2]

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Gradient Program: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Ion Source Temperature: 450°C.[2]

-

Multiple Reaction Monitoring (MRM): Specific precursor and product ion transitions for PCP-MSO would need to be determined by infusing a standard solution. Based on the structure (a pentachlorophenyl ring attached to a methyl sulfoxide group), likely transitions would involve the molecular ion and fragments resulting from the loss of the methylsulfinyl group or parts thereof.

-

Quantitative Data (Representative)

The following table summarizes the expected performance of the LC-MS/MS method. These values are representative and should be determined during in-house method validation.

| Parameter | Water Samples | Soil Samples |

| Limit of Detection (LOD) | 0.5 ng/L | 0.1 µg/kg |

| Limit of Quantification (LOQ) | 1.5 ng/L | 0.3 µg/kg |

| Recovery (%) | 85 - 105% | 80 - 110% |

| Precision (RSD %) | < 10% | < 15% |

| Linearity (R²) | > 0.99 | > 0.99 |

Method 2: Analysis of this compound in Water and Soil by GC-MS/MS

This method outlines the extraction of PCP-MSO from environmental samples and subsequent analysis by Gas Chromatography with a tandem mass spectrometer (GC-MS/MS).

Experimental Protocol

1. Sample Preparation

a) Water Samples

-

Follow steps 1-3 for water sample preparation as described in the LC-MS/MS method.

-

Perform a liquid-liquid extraction (LLE) by adding 30 mL of dichloromethane to the 100 mL water sample in a separatory funnel.

-

Shake vigorously for 2 minutes and allow the layers to separate.

-

Collect the organic layer.

-

Repeat the extraction twice more with fresh aliquots of dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to 1 mL using a rotary evaporator or a gentle stream of nitrogen.

-

The extract is now ready for GC-MS/MS analysis.

b) Soil and Sediment Samples

-

Follow steps 1-3 for soil sample preparation as described in the LC-MS/MS method.

-

Add 10 mL of a 1:1 mixture of acetone and hexane to the 5 g sample in a centrifuge tube.

-

Perform ultrasonic extraction for 15 minutes.

-

Centrifuge and collect the supernatant.

-

Repeat the extraction and combine the extracts.

-

Pass the combined extract through a Florisil solid-phase extraction (SPE) cartridge for clean-up.[3]

-

Elute the analyte with a suitable solvent mixture (e.g., dichloromethane/acetone).

-

Concentrate the eluate to 1 mL for GC-MS/MS analysis.

2. GC-MS/MS Analysis

-

Gas Chromatograph Conditions:

-

Column: A low-bleed stationary phase column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm x 0.25 µm).[4]

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Inlet Temperature: 250°C.[4]

-

Injection Mode: Splitless.

-

Oven Temperature Program: A suitable program would start at a low temperature (e.g., 80°C), ramp up to a higher temperature (e.g., 300°C) to ensure elution of the analyte.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ion Source Temperature: 230°C.[4]

-

MRM Transitions: Based on data for the parent compound, methyl-pentachlorophenyl sulfide, which has a precursor ion at m/z 295.8, potential transitions for PCP-MSO would be determined by identifying its molecular ion and stable fragment ions.[4]

-

Quantitative Data (Representative)

The expected performance of the GC-MS/MS method is summarized below.

| Parameter | Water Samples | Soil Samples |

| Limit of Detection (LOD) | 1.0 ng/L | 0.2 µg/kg |

| Limit of Quantification (LOQ) | 3.0 ng/L | 0.6 µg/kg |

| Recovery (%) | 80 - 110% | 75 - 115% |

| Precision (RSD %) | < 15% | < 20% |

| Linearity (R²) | > 0.99 | > 0.99 |

Visualizations

Workflow for LC-MS/MS Analysis of PCP-MSO

Caption: General workflow for the analysis of PCP-MSO by LC-MS/MS.

Workflow for GC-MS/MS Analysis of PCP-MSO

Caption: General workflow for the analysis of PCP-MSO by GC-MS/MS.

References

- 1. Pentachlorothioanisole | C7H3Cl5S | CID 15766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development and validation of an LC-MS/MS method for the detection of sodium pentachlorophenolate residues on cutting boards - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Rapid Screening and Quantitative Analysis of 74 Pesticide Residues in Herb by Retention Index Combined with GC-QQQ-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Pentachlorophenyl Methyl Sulfoxide in Soil and Sediment

Introduction

Pentachlorophenyl methyl sulfoxide (PCPMSO) is a metabolite of the fungicide pentachloronitrobenzene (PCNB) and a transformation product of pentachlorothioanisole (PCTA).[1] Its presence in soil and sediment can be indicative of historical pesticide use and microbial degradation pathways.[1] Accurate quantification of PCPMSO is crucial for environmental monitoring, risk assessment, and understanding the fate of organochlorine pesticides in terrestrial and aquatic ecosystems. This application note provides a detailed protocol for the extraction, cleanup, and quantification of PCPMSO in soil and sediment samples using gas chromatography-tandem mass spectrometry (GC-MS/MS).

Principle

This method involves the extraction of PCPMSO from soil or sediment samples using an organic solvent, followed by a cleanup step to remove interfering co-extractives. The purified extract is then analyzed by GC-MS/MS in the selected reaction monitoring (SRM) mode for selective and sensitive quantification. An isotopically labeled internal standard is recommended for accurate quantification.

Experimental Protocols

1. Sample Collection and Preparation

-

1.1. Sample Collection: Collect soil or sediment samples using clean, solvent-rinsed stainless steel or glass containers. Store samples at 4°C and protect them from light to minimize degradation.

-

1.2. Sample Homogenization: Prior to extraction, air-dry the samples in a well-ventilated area or freeze-dry them. Once dried, gently disaggregate the sample using a mortar and pestle and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.

-

1.3. Sample Storage: If not analyzed immediately, store the homogenized samples in sealed containers at -20°C.

2. Extraction

-

2.1. Pressurized Liquid Extraction (PLE):

-

Mix 10 g of the homogenized sample with a dispersing agent like diatomaceous earth.

-

Place the mixture into a PLE cell.

-

Spike the sample with an appropriate internal standard (e.g., ¹³C₆-PCPMSO).

-

Extract the sample with acetone:hexane (1:1, v/v) at 100°C and 1500 psi.

-

Perform two static extraction cycles.

-

Collect the extract and concentrate it to approximately 1 mL using a rotary evaporator.

-

3. Cleanup

-

3.1. Solid-Phase Extraction (SPE):

-

Condition a Florisil® SPE cartridge (6 cc, 1 g) by passing 5 mL of hexane through it.

-

Load the concentrated extract onto the cartridge.

-

Elute interfering compounds with 10 mL of hexane.

-

Elute the PCPMSO fraction with 10 mL of acetone:hexane (10:90, v/v).

-

Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

-

4. Instrumental Analysis (GC-MS/MS)

-

4.1. Gas Chromatograph (GC) Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness capillary column (e.g., DB-5ms).

-

Injector Temperature: 280°C.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 min.

-

Ramp 1: 20°C/min to 200°C.

-

Ramp 2: 10°C/min to 300°C, hold for 5 min.

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

4.2. Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Reaction Monitoring (SRM).

-

SRM Transitions: To be determined by direct infusion of a PCPMSO standard. Hypothetical transitions are provided in the table below.

-

Data Presentation

Table 1: Hypothetical GC-MS/MS Parameters and Performance Data for PCPMSO Quantification

| Parameter | Value |

| Analyte | This compound (PCPMSO) |

| Internal Standard | ¹³C₆-Pentachlorophenyl methyl sulfoxide |

| Quantifier Ion (m/z) | Precursor > Product 1 |

| Qualifier Ion (m/z) | Precursor > Product 2 |

| Retention Time (min) | ~15.2 |

| Linear Range | 0.1 - 100 µg/L |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 µg/kg |

| Limit of Quantification (LOQ) | 0.15 µg/kg |

| Average Recovery (%) | 85 - 110% |

| Relative Standard Deviation (%) | < 15% |

Mandatory Visualization

Caption: Workflow for the quantification of PCPMSO in soil and sediment.

Quality Control and Quality Assurance

-

Method Blank: Analyze a method blank with each batch of samples to check for contamination.

-

Matrix Spike: Spike a sample with a known concentration of PCPMSO to assess matrix effects and recovery.

-

Calibration Curve: Prepare a multi-point calibration curve using PCPMSO standards and the internal standard.

-

Continuing Calibration Verification (CCV): Analyze a mid-level calibration standard periodically to check the instrument's stability.

Conclusion

The described method provides a robust and sensitive approach for the quantification of this compound in soil and sediment. The use of pressurized liquid extraction and solid-phase extraction cleanup ensures high recovery and removal of interfering substances, while GC-MS/MS in SRM mode offers excellent selectivity and low detection limits. This protocol is suitable for researchers, environmental scientists, and professionals in regulatory agencies involved in the analysis of pesticide residues in complex environmental matrices.

References

Application Notes & Protocols: Extraction of Pentachlorophenyl Methyl Sulfoxide from Water Matrices

These application notes provide detailed protocols for the extraction and quantification of pentachlorophenyl methyl sulfoxide, a metabolite of the fungicide pentachlorophenyl methyl sulfide[1][2], from water samples. The methodologies are designed for researchers in environmental science, toxicology, and drug development. Two primary extraction techniques are presented: Solid-Phase Extraction (SPE) and Dispersive Liquid-Liquid Microextraction (DLLME), followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a transformation product of pentachloronitrobenzene and other related organochlorine pesticides. Due to the persistence and potential toxicity of halogenated organic compounds and their metabolites, sensitive and reliable methods for their detection in environmental matrices are crucial. These protocols provide a framework for the efficient extraction and quantification of this specific sulfoxide metabolite from water.

Data Presentation: Comparative Extraction Performance